![molecular formula C7H5ClFNO4S B1518008 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1155084-24-4](/img/structure/B1518008.png)
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Sulfonated Derivatives
One study describes the synthesis of sulfonated derivatives of 4-Fluoroaniline, demonstrating the utility of related compounds in creating sulfonic acid derivatives. This process involves multiple steps, including the conversion of diazonium chlorides derived from fluoro-nitroanilines to nitrobenzene-sulfonyl chlorides, followed by hydrolysis to obtain the sulfonic acids. This highlights the role of fluoro-nitrobenzene-sulfonyl chlorides in synthesizing important sulfonic acid intermediates for further chemical transformations (Courtin, 1982).
Novel Synthesis Methods
Another application involves a novel synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, showcasing an alternative method to prepare key intermediates used in the manufacture of pesticides. This research underscores the compound's importance in synthesizing intermediates with specific functional groups, expanding the toolbox for creating agrochemicals (Xiao-hua Du et al., 2005).
Antimicrobial Activity
Research on sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, includes the use of substituted aryl sulfonyl chlorides for synthesizing compounds with antimicrobial properties. This demonstrates the potential of fluoro-nitrobenzene-sulfonyl chlorides in developing new antimicrobial agents, with the structure-activity relationship providing insights into their mechanism of action (Janakiramudu et al., 2017).
PET Tracer Precursors
The synthesis of a sulfonamide derivative as a precursor for positron emission tomography (PET) tracers showcases the application in diagnostic medicine. By developing novel sulfonamide derivatives, researchers can create intermediates for PET tracers, facilitating the diagnosis and monitoring of diseases (Gebhardt & Saluz, 2012).
Synthesis of Isomeric Compounds
The synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides illustrates the compound's versatility in creating structurally diverse molecules. This research highlights the methodological advancements in synthesizing and functionalizing isomeric compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Zhersh et al., 2010).
properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIFRYQZIGGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
1155084-24-4 | |
Record name | 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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